(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine
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Overview
Description
(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine is a versatile small molecule scaffold used in various research and industrial applications This compound is characterized by its imidazo[1,2-a]pyridine core, which is a fused bicyclic structure containing both imidazole and pyridine rings
Mechanism of Action
Target of Action
The primary targets of (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine are currently unknown. The compound belongs to the class of imidazole-containing compounds, which are known to have a broad range of biological activities
Mode of Action
Imidazole-containing compounds are known to interact with various targets, leading to a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylimidazole with a suitable aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyridine core. The methanamine group can be introduced through reductive amination or other suitable amination reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, catalysts, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}methanamine: Similar structure with the methanamine group at the 6-position.
{5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-yl}methanamine: Similar structure with the methanamine group at the 7-position.
Uniqueness
(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methanamine group at the 8-position may confer distinct properties compared to similar compounds with different substitution patterns .
Properties
IUPAC Name |
(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-8-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-7-6-12-4-2-3-8(5-10)9(12)11-7/h6,8H,2-5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUGAZVPMGBIRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2CCCC(C2=N1)CN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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